Prins Cyclization Yield: Tosylate vs. Mesylate
In a head‑to‑head Prins cyclization using tetrahydropyran‑4‑one and 3‑butene‑1‑ol (2.1 equiv. sulfonic acid, CH₂Cl₂, 23 °C, 4 h), the mesylate product was isolated in 85 % yield, the tosylate in 52 % yield, while the triflate gave no desired spirocyclic product (0 % yield) and instead eliminated to dihydropyran isomers (74 % combined yield) [1]. The tosylate thus occupies a middle ground: it avoids the uncontrolled elimination seen with triflate while offering a reactivity profile distinct from the higher‑yielding mesylate, which can be advantageous when a less reactive electrophile is required to minimize side reactions.
| Evidence Dimension | Isolated yield of Prins cyclization product |
|---|---|
| Target Compound Data | 52% yield (tosylate product 4) |
| Comparator Or Baseline | 85% yield (mesylate product 3); 0% desired product (triflate, gave elimination products 5 and 6 in 74% combined yield) |
| Quantified Difference | Tosylate yield 33 percentage points lower than mesylate; triflate completely unproductive toward the target scaffold |
| Conditions | Tetrahydropyran-4-one (1 equiv.), 3-butene-1-ol (1 equiv.), sulfonic acid (2.1 equiv.), dichloromethane, 23 °C, 4 h |
Why This Matters
When selecting a sulfonate electrophile for multi‑step syntheses, the tosylate’s moderated reactivity can prevent over‑functionalization and simplify purification, directly influencing procurement decisions for kilogram‑scale campaigns.
- [1] Multicomponent reactions: Synthesis of spirocyclic tetrahydropyran derivatives by Prins cyclization. Heterocycles, 2002, 58(1), 659–666. DOI: 10.3987/COM-02-S(M)63. PMC ID: PMC6214194. View Source
